molecular formula C11H17N3 B15396386 1-Methyl-4-(4-pyridinylmethyl)piperazine

1-Methyl-4-(4-pyridinylmethyl)piperazine

Cat. No.: B15396386
M. Wt: 191.27 g/mol
InChI Key: UFRQXKOKLIMLBO-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-pyridinylmethyl)piperazine is a piperazine derivative characterized by a methyl group at the 1-position and a 4-pyridinylmethyl substituent at the 4-position of the piperazine ring. This compound is frequently utilized as a building block in medicinal chemistry to enhance solubility or target engagement in drug candidates .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

1-methyl-4-(pyridin-4-ylmethyl)piperazine

InChI

InChI=1S/C11H17N3/c1-13-6-8-14(9-7-13)10-11-2-4-12-5-3-11/h2-5H,6-10H2,1H3

InChI Key

UFRQXKOKLIMLBO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents/Modifications Biological Activity Key Findings References
1-Methyl-4-(4-pyridinylmethyl)piperazine 4-pyridinylmethyl Anticancer (SMO receptor targeting) Enhances cytotoxic efficacy in purine-based scaffolds via HH pathway modulation.
1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine 2-trifluoromethylbenzyl FLT3 inhibition (AML therapy) Synergistic with aminoisoquinoline moieties; limited standalone efficacy.
1-Methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine Thiadiazole-sulfonyl + fluorobenzyl Antibacterial (fungal pathogens) Electron-withdrawing groups improve activity; 75% yield under optimized conditions.
1-(Phenoxyacetyl)-4-(4-pyridinylmethyl)piperazine oxalate Phenoxyacetyl + oxalate salt Unspecified (pharmacokinetic optimization) Oxalate salt improves aqueous solubility; used in prodrug formulations.
1-Methyl-4-(piperidin-4-yl)piperazine Piperidin-4-yl substitution BTK inhibition (anticancer) Comparable IC₅₀ to parent compound; nitrogen substitution maintains potency.

Physicochemical Properties

  • Solubility: Compounds with ethylene/methylene spacers (e.g., quinolone-piperazine hybrids) exhibit superior aqueous solubility (80 μM at pH 2.0–6.5) due to balanced pKa (~6–7) .
  • pKa: Direct attachment of piperazine to aromatic cores (e.g., quinolones) lowers pKa (<3.8), reducing solubility at physiological pH . Pyridinylmethyl and benzyl groups may increase basicity, enhancing interaction with acidic biological targets .

Metabolic Stability and Reactivity

  • Piperazine moieties are prone to oxidative degradation (e.g., dealkylation by MnO₂). 1-Phenylpiperazine derivatives oxidize faster than pyridinylmethyl analogues, suggesting the latter may offer improved metabolic stability .
  • This compound ’s pyridine ring may resist oxidative cleavage, prolonging bioavailability in vivo .

Q & A

Q. What are the common synthetic pathways for 1-Methyl-4-(4-pyridinylmethyl)piperazine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step coupling reactions between piperazine derivatives and pyridine-based precursors. Key steps include:

  • N-alkylation of the piperazine ring using methylating agents (e.g., methyl iodide) under inert atmospheres.
  • Cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach the pyridinylmethyl group, often catalyzed by palladium or nickel complexes .
  • Purification via column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from acetonitrile.
    Optimization strategies : Adjusting solvent polarity (DMSO vs. acetonitrile), catalyst loading (0.5–5 mol%), and temperature (60–120°C) can improve yields (typically 50–85%) .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Methodological validation involves:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 2.3–2.5 ppm (piperazine N–CH3) and δ 7.1–8.5 ppm (pyridinyl protons) confirm substitution patterns .
    • ¹³C NMR : Signals near 45 ppm (piperazine carbons) and 150 ppm (pyridinyl carbons) validate connectivity.
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy .
  • X-ray crystallography (if crystalline): Resolves bond angles and torsional strain in the piperazine-pyridine linkage .

Q. What are the key chemical properties influencing this compound’s reactivity?

  • Basicity : The piperazine nitrogen (pKa ~9.5) facilitates protonation in acidic media, enhancing solubility for biological assays .
  • Electrophilic Substitution : The pyridine ring undergoes nitration or halogenation at the 3-position due to electron-withdrawing effects of the methylpiperazine group .
  • Stability : Hydrolytically stable in pH 4–8 buffers but degrades under strong oxidative conditions (e.g., H2O2) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor binding studies involving this compound?

Discrepancies in binding affinity (e.g., µ-opioid vs. serotonin receptors) require:

  • Competitive Radioligand Assays : Use tritiated ligands (e.g., [³H]-naloxone) to quantify IC50 values under standardized buffer conditions (pH 7.4, 25°C) .
  • Molecular Dynamics Simulations : Analyze piperazine ring flexibility and pyridine π-stacking interactions to explain selectivity variations .
  • Meta-Analysis : Cross-reference datasets from orthogonal techniques (SPR, ITC) to validate outliers .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Docking Studies : Use AutoDock Vina with receptor PDB IDs (e.g., 5T1A for dopamine D3) to model binding poses. Focus on hydrogen bonds between the piperazine NH and Asp110 .
  • QSAR Models : Correlate substituent effects (e.g., pyridine methylation) with IC50 values using Hammett σ constants .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for trifluoromethyl analogs to prioritize synthetic targets .

Q. How can crystallographic data address challenges in structure-activity relationship (SAR) studies?

  • Hydrogen Bond Networks : Resolve C–H⋯O interactions (2.8–3.2 Å) between the pyridine ring and adjacent residues to explain potency differences in analogs .
  • Torsional Angle Analysis : Compare crystal structures (e.g., CCDC 1942579) to identify conformers with optimal receptor fit .
  • Disorder Modeling : Address electron density ambiguities (e.g., in halogenated derivatives) via refinement with 0.5:0.5 occupancy ratios .

Notes

  • Contradictory Evidence : Discrepancies in catalytic efficiency (Pd vs. Ni systems) may arise from ligand steric effects, requiring controlled solvent polarity studies .

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